Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692238
InChI: InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3
SMILES: COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine

CAS No.:

Cat. No.: VC13692238

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name N-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Standard InChI InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3
Standard InChI Key MNKSNSSKIRCQSR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2
Canonical SMILES COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2

Introduction

Structural and Molecular Characteristics

The molecular formula of cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol . Key structural features include:

  • Cyclopropyl group: A three-membered ring system that introduces steric hindrance and conformational rigidity, potentially enhancing binding affinity to biological targets .

  • Benzyl backbone: Provides a planar aromatic platform for electronic interactions, modified by electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups .

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

The compound’s SMILES notation (FC(C1=CC=C(C=C1)CNC2CC2)(F)F) and InChIKey (SKZBOHXRCSRFPS-UHFFFAOYSA-N) confirm its stereochemical configuration .

Synthesis and Optimization

Industrial-Scale Production

  • Continuous Flow Reactors: Improve yield and reduce reaction times.

  • Catalytic Systems: Palladium or copper catalysts enhance coupling efficiency .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.8–3.5
SolubilityLow in water; soluble in DMSO
pKa~9.2 (amine proton)

The logP value suggests moderate lipophilicity, favoring membrane permeability . The amine’s pKa (~9.2) indicates partial protonation at physiological pH, influencing bioavailability .

Biological Activity and Applications

Agrochemistry

  • Herbicide Development: The trifluoromethyl group improves stability against environmental degradation .

Hazard CategoryPrecautionary MeasuresSource
Skin Irritation (H315)Use gloves and protective clothing
Eye Irritation (H319)Wear safety goggles
Respiratory Irritation (H335)Use in ventilated areas

Storage: Keep in a tightly sealed container at −20°C under inert gas .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
Cyclopropyl-(4-methoxy-2-trifluoromethoxybenzyl)-amineTrifluoromethoxy vs. trifluoromethylLower logP
N-(4-Fluoro-2-trifluoromethylbenzyl)-amineFluorine substituentEnhanced metabolic stability

The trifluoromethyl group in the target compound confers greater electronegativity and steric bulk compared to analogues, potentially improving target selectivity .

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